3-Nitrobenzaldoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMRLBWXCGBEV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3431-62-7, 20747-39-1 | |
| Record name | 3-Nitrobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | syn-3-Nitrobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrobenzaldoxime: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an organic compound of significant interest in synthetic and medicinal chemistry. As a derivative of 3-nitrobenzaldehyde, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The presence of the nitro group at the meta position on the aromatic ring, combined with the reactive oxime functional group, imparts unique chemical properties that make it a versatile building block in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications in research and drug development.
Core Properties of this compound
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | m-Nitrobenzaldoxime, (E)-3-Nitrobenzaldehyde oxime | PubChem[1] |
| CAS Number | 3717-29-1 ((E)-isomer), 3431-62-7 | PubChem[1] |
| Molecular Formula | C₇H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 166.13 g/mol | PubChem[1] |
| Appearance | Expected to be a crystalline solid | General chemical knowledge |
| Melting Point | Not consistently reported for this compound, but related compounds suggest it is a solid at room temperature. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[2] |
Synthesis of this compound
The most common and straightforward synthesis of this compound is through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine.[2] This reaction, known as oximation, is a robust and high-yielding transformation.
Reaction Mechanism: Oximation
The formation of an oxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a weak acid or base.
Caption: Mechanism of Oxime Formation from 3-Nitrobenzaldehyde.
Experimental Protocol: Conventional Synthesis
This protocol is a standard method for the synthesis of aldoximes and can be readily adapted for this compound.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of sodium carbonate.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 3-nitrobenzaldehyde with continuous stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine 3-nitrobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 90°C) and power (e.g., 300W) for a short duration (typically 3-5 minutes).
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The residue can be purified by extraction with a suitable solvent (e.g., ethyl acetate) and water, followed by drying and evaporation of the organic phase.
Spectroscopic Characterization
The structural elucidation and purity assessment of synthesized this compound are performed using various spectroscopic techniques.
| Spectroscopy | Expected Key Features for this compound |
| ¹H NMR | Signals for the aromatic protons will be in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns influenced by the meta-substitution. A distinct singlet for the oxime proton (-CH=NOH) is expected. The hydroxyl proton (-OH) may appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. A characteristic peak for the imine carbon (-C=NOH) is also expected. |
| IR Spectroscopy | - O-H stretch (oxime): Broad band around 3100-3300 cm⁻¹- C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹- C=N stretch (oxime): Absorption in the range of 1620-1680 cm⁻¹- N-O stretch (nitro, asymmetric): Strong band around 1500-1550 cm⁻¹- N-O stretch (nitro, symmetric): Strong band around 1300-1350 cm⁻¹[3] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 166).[3] Common fragmentation patterns for nitroaromatic compounds may be observed, including the loss of NO₂ (m/z = 46) and NO (m/z = 30).[4] |
Applications in Drug Development and Organic Synthesis
While direct applications of this compound are not extensively documented in readily available literature, its significance lies in its role as a key intermediate derived from 3-nitrobenzaldehyde, a widely used precursor in the pharmaceutical industry.[5]
Precursor to Important Pharmaceuticals
3-Nitrobenzaldehyde is a crucial starting material in the synthesis of several important drugs.[5] The conversion of 3-nitrobenzaldehyde to this compound is a common and often necessary step in the synthetic pathways to these pharmaceuticals.
-
Dihydropyridine Calcium Channel Blockers: This class of drugs, used to treat hypertension and angina, often utilizes 3-nitrobenzaldehyde in their synthesis.[5]
-
Tipranavir: This antiretroviral drug, a protease inhibitor used in the treatment of HIV, also has 3-nitrobenzaldehyde as a key precursor in its synthesis.[5]
Intermediate in Organic Synthesis
This compound is a valuable intermediate for further chemical transformations.
-
Beckmann Rearrangement: Oximes derived from aldehydes can undergo a Beckmann rearrangement to yield nitriles.[6] Thus, this compound can be converted to 3-nitrobenzonitrile, a useful building block in its own right.
-
Synthesis of Heterocyclic Compounds: The oxime functionality can participate in various cyclization reactions to form a range of nitrogen- and oxygen-containing heterocyclic systems, which are common scaffolds in medicinal chemistry.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursor, 3-nitrobenzaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Keep the container tightly closed.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
GHS Hazard Statements for 3-Nitrobenzaldehyde (Precursor):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.[8]
Given the structural similarity, it is prudent to handle this compound with similar precautions.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant, albeit indirect, applications in the pharmaceutical industry. Its straightforward synthesis from 3-nitrobenzaldehyde and the reactivity of its oxime functional group make it a key building block for more complex molecular architectures. A thorough understanding of its synthesis, characterization, and chemical properties, as outlined in this guide, is essential for researchers and scientists working in drug discovery and development.
References
-
SGT Life Sciences. 3- Nitrobenzaldehyde Exporters Suppliers & Manufacturers. [Link]
-
Wikipedia. 3-Nitrobenzaldehyde. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Wikipedia. Oxime. [Link]
-
Loba Chemie. 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
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- 4. youtube.com [youtube.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data of 3-Nitrobenzaldoxime (NMR, IR, Mass Spec)
Title: Comprehensive Spectroscopic Characterization & Synthesis Guide: 3-Nitrobenzaldoxime
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of This compound (CAS: 3717-29-1), a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Nimodipine, Nitrendipine) and organophosphate antidotes. This document synthesizes experimental data for Nuclear Magnetic Resonance (
Chemical Identity & Significance
-
IUPAC Name: (E)-3-nitrobenzaldehyde oxime
-
Molecular Formula: C
H N O [1] -
Molecular Weight: 166.13 g/mol
-
Melting Point: 121–123 °C (E-isomer)
-
Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.
Isomerism Note: Oximes exist as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically more stable and is the predominant form isolated from standard synthesis. This guide focuses on the E-isomer data.
Synthesis & Sample Preparation Protocol
Context: High-quality spectroscopic data requires high-purity samples. The following protocol converts 3-nitrobenzaldehyde to the oxime with >95% yield, minimizing the Z-isomer and residual aldehyde.
Reagents:
-
3-Nitrobenzaldehyde (15.1 g, 100 mmol)
-
Hydroxylamine hydrochloride (NH
OH·HCl) (8.3 g, 120 mmol) -
Sodium Acetate (NaOAc) (12.3 g, 150 mmol) or Sodium Carbonate
-
Solvent: Ethanol (95%) and Deionized Water
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (100 mmol) in warm Ethanol (40 mL).
-
Reagent Preparation: Separately, dissolve Hydroxylamine HCl (120 mmol) and Sodium Acetate (150 mmol) in Water (30 mL). Expert Insight: Sodium acetate acts as a buffer to neutralize the HCl released, driving the equilibrium forward without inducing side reactions common with stronger bases.
-
Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 60 minutes. Monitor by TLC (30% EtOAc/Hexane) until the aldehyde spot (R
~0.6) disappears. -
Workup & Crystallization:
-
Cool the mixture to room temperature.
-
Pour the solution into 200 mL of ice-cold water with stirring. The oxime will precipitate immediately as a white/pale-yellow solid.
-
Critical Step: Allow the suspension to stand for 30 minutes to ensure complete crystallization of the E-isomer.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) to remove salts. Recrystallize from Ethanol/Water (1:1) if MP is <119°C.[2]
Workflow Diagram: Synthesis Pathway
Caption: Conversion of aldehyde to oxime via buffered nucleophilic addition-elimination.
Spectroscopic Analysis
A. Mass Spectrometry (MS)
Technique: Electron Ionization (EI), 70 eV.
Fragmentation Logic:
The molecular ion (M
Key Ions & Interpretation:
-
m/z 166 [M]
: Molecular ion (Base peak or high intensity). -
m/z 149 [M - OH]
: Loss of the hydroxyl radical ( OH) from the oxime group. This is diagnostic for oximes.[3] -
m/z 136 [M - NO]
: Loss of NO, common in nitro compounds. -
m/z 120 [M - NO
] : Loss of the nitro group. -
m/z 103 [C
H N] : Benzonitrile cation formed after loss of H O and NO fragments. -
m/z 76 [C
H ] : Benzyne-like fragment after ring disintegration.
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways under Electron Ionization (EI).
B. Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or Nujol Mull.
The IR spectrum distinguishes the oxime from the starting aldehyde by the disappearance of the strong carbonyl peak (~1700 cm
| Frequency (cm | Vibration Mode | Assignment / Notes |
| 3200 – 3400 | Broad. Characteristic of oxime H-bonding. | |
| 3080 – 3100 | Aromatic C-H stretch (weak). | |
| 1620 – 1640 | Weak/Medium. Replaces the strong C=O aldehyde peak. | |
| 1530 & 1350 | Asymmetric and Symmetric nitro stretches (Strong). | |
| 900 – 950 | N-O stretching vibration. |
C. NMR Spectroscopy
Solvent: DMSO-d
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 11.65 | Singlet (br) | 1H | =N-OH | Disappears with D |
| 8.35 | Singlet | 1H | -CH=N- | Methine proton. Upfield from aldehyde (-CHO @ 10.1 ppm). |
| 8.28 | Triplet (t) | 1H | Ar-H (C2) | H between NO |
| 8.15 | Doublet (d) | 1H | Ar-H (C4) | Ortho to NO |
| 7.98 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Oxime group. |
| 7.68 | Triplet (t) | 1H | Ar-H (C5) | Meta to both groups. |
| Shift ( | Assignment | Notes |
| 148.2 | C=N | Oxime carbon. Significant shift from C=O (~192 ppm). |
| 147.9 | C-NO | Quaternary aromatic carbon attached to nitro. |
| 134.5 | C-CH=N (C1) | Quaternary aromatic carbon attached to oxime. |
| 133.2 | Ar-C (C6) | |
| 130.4 | Ar-C (C5) | |
| 124.1 | Ar-C (C4) | |
| 120.8 | Ar-C (C2) | Most shielded aromatic proton-bearing carbon. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219132, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 3-Nitrobenzaldehyde (Precursor) IR and Mass Spec Data. (Used for fragmentation and synthesis verification). Retrieved from [Link][4]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde (NMR Methodology). Retrieved from [Link]
Sources
Optimizing 3-Nitrobenzaldoxime Synthesis: A Mechanistic & Practical Guide
Executive Summary
The synthesis of 3-nitrobenzaldoxime from 3-nitrobenzaldehyde is a cornerstone transformation in the preparation of nitrogen-containing pharmacophores. While seemingly trivial, the reaction kinetics are governed by a delicate pH-dependent equilibrium that often frustrates scale-up efforts. This guide deconstructs the role of hydroxylamine, moving beyond "recipe-following" to a first-principles understanding of nucleophilic attack and acid-catalyzed dehydration. We present a robust, self-validating protocol and the mechanistic logic required to troubleshoot yield deviations.
The Mechanistic Core: Hydroxylamine's Dual Nature
The conversion of 3-nitrobenzaldehyde to its oxime is not a single-step event but a two-stage sequence: nucleophilic addition followed by dehydration . Hydroxylamine (
The pH Paradox (The Bell-Shaped Rate Profile)
The reaction rate exhibits a classic bell-shaped dependence on pH, typically maximizing between pH 4 and 5.
-
Low pH (< 3): The amine group of hydroxylamine is protonated to form the ammonium ion (
). This species lacks the lone pair required for nucleophilic attack on the carbonyl carbon. The reaction stalls because the nucleophile is "masked." -
High pH (> 7): While the amine is free (
), the second step—dehydration of the carbinolamine intermediate—requires acid catalysis. Without protons to activate the hydroxyl group as a leaving group ( ), the intermediate reverts to the starting materials.
Electronic Influence of the 3-Nitro Group
The nitro group at the meta position is a strong electron-withdrawing group (EWG). This exerts an inductive effect (-I) that destabilizes the benzene ring's electron density, making the carbonyl carbon significantly more electrophilic than in unsubstituted benzaldehyde.
-
Consequence: The initial nucleophilic attack is faster.
-
Risk: The resulting oxime is more acidic and susceptible to side reactions (e.g., hydrolysis or Beckmann rearrangement) if thermal control is lost.
Mechanistic Pathway Visualization
The following diagram details the stepwise conversion, highlighting the transition states and the specific role of pH at each juncture.
Caption: Figure 1. Stepwise mechanism of oxime formation. Note the critical requirement for acid catalysis in the dehydration step (Inter2 → Product).
Experimental Protocol: The Buffered Synthesis
This protocol utilizes a sodium acetate buffer system. Unlike strong base methods (NaOH), this approach automatically maintains the pH near the optimum (pH ~4-5), preventing the "stalling" effects described above.
Reagents & Quantitative Data[1][2]
| Component | Role | Molecular Weight | Equiv. | Mass/Vol (Scale) |
| 3-Nitrobenzaldehyde | Substrate | 151.12 g/mol | 1.0 | 5.00 g |
| Hydroxylamine HCl | Reagent Source | 69.49 g/mol | 1.2 | 2.76 g |
| Sodium Acetate (Trihydrate) | Buffer/Base | 136.08 g/mol | 1.5 | 6.75 g |
| Ethanol (95%) | Solvent | - | - | 40 mL |
| Water | Co-Solvent | - | - | 10 mL |
Step-by-Step Methodology
-
Preparation of Electrophile: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5.00 g of 3-nitrobenzaldehyde in 40 mL of warm ethanol (approx. 40°C). Ensure complete dissolution.
-
Preparation of Nucleophile: In a separate beaker, dissolve 2.76 g of hydroxylamine hydrochloride and 6.75 g of sodium acetate in 10 mL of distilled water.
-
Note: The sodium acetate neutralizes the HCl, liberating free hydroxylamine while buffering the solution.
-
-
Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with vigorous stirring. A slight exotherm may be observed.[1]
-
Reaction: Reflux the mixture at 80°C for 60 minutes.
-
Checkpoint: Monitor via TLC (Silica; 30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the oxime spot ( ).
-
-
Isolation:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring. The product will precipitate immediately as a white/pale-yellow solid.
-
Stir for 15 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[2]
-
Wash the cake with 2 x 20 mL cold water to remove residual salts (NaCl, NaOAc).
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (~15-20 mL). Allow to cool slowly to RT, then refrigerate.
-
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 85–92% Melting Point: 121–123°C [1]
Workflow Diagram
Caption: Figure 2. Operational workflow for the buffered synthesis of this compound.
Critical Control Points & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | pH too low (< 3) or too high (> 8). | Check pH of aqueous mix before addition. Use Sodium Acetate (buffer) rather than NaOH (strong base). |
| Oily Product | Incomplete crystallization or impurities. | The meta-nitro group lowers the melting point relative to para isomers. Scratch the glass or seed with a crystal. Recrystallize from EtOH/Water (1:1). |
| Multiple TLC Spots | Beckmann Rearrangement or Isomerization. | Overheating (>100°C) or strong acid presence can convert oxime to amide. Keep reflux gentle. |
Safety & Compliance
Hydroxylamine Hydrochloride (CAS: 5470-11-1) is the primary hazard in this protocol.
-
Explosion Hazard: Hydroxylamine compounds are thermodynamically unstable. Never heat the dry salt above 100°C. Do not concentrate the reaction mixture to dryness if unreacted hydroxylamine is present [2].
-
Toxicity: It is a skin sensitizer and suspected carcinogen (H351).[3][4][5] Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Waste Disposal: Quench filtrate with dilute bleach (sodium hypochlorite) to oxidize residual hydroxylamine to nitrogen gas before disposal, as it is toxic to aquatic life.
Applications in Drug Development[2][8][9]
This compound is not merely an end product; it is a versatile scaffold in medicinal chemistry:
-
3-Nitrobenzonitrile: Dehydration of the oxime yields the nitrile, a precursor for diverse heterocycles.
-
3-Nitrobenzylamine: Reduction (e.g.,
) yields the amine, a key building block for Dihydropyridine Calcium Channel Blockers (e.g., Nifedipine analogs) used in treating hypertension [3]. -
Isoxazoles: The oxime can undergo 1,3-dipolar cycloaddition to form isoxazole derivatives, which possess potent antiviral and anti-inflammatory properties.
References
-
BenchChem. (2025).[6][7][8][9] An In-depth Technical Guide to the Synthesis of this compound. Retrieved from
-
Sigma-Aldrich. (2025).[3][8] Safety Data Sheet: Hydroxylamine Hydrochloride. Retrieved from
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Retrieved from
-
Organic Syntheses. m-Nitrobenzaldehyde Dimethylacetal (Contextual reference for nitro-aldehyde handling). Coll. Vol. 3, p. 644. Retrieved from
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 3-Nitrobenzaldoxime
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-nitrobenzaldoxime, a key intermediate in organic and medicinal chemistry. The synthesis is achieved through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental setup, purification techniques, and safety considerations. The protocol is designed to be a self-validating system, grounded in established chemical principles to ensure reproducibility and high-yield results.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various nitrogen-containing molecules and heterocyclic frameworks.[1] The presence of both a reactive oxime functional group and an electron-withdrawing nitro group on the aromatic ring allows for a diverse range of chemical transformations.[1] Its primary precursor, 3-nitrobenzaldehyde, is an important intermediate used in the production of dyes, photosensitive materials, and pharmaceuticals, including dihydropyridine calcium channel blockers like nitrendipine and nimodipine.[2][3] The synthesis of this compound is a classic example of an oximation reaction, a fundamental process in organic chemistry involving the reaction of an aldehyde or ketone with hydroxylamine.[4]
Reaction Scheme and Mechanism
The synthesis of this compound from 3-nitrobenzaldehyde is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[5]
Reaction Scheme:
O₂N-C₆H₄-CHO + NH₂OH·HCl → O₂N-C₆H₄-CH=NOH + H₂O + HClMechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[6] The reaction is often facilitated by a mild base (e.g., pyridine, sodium acetate, or a weak carbonate) to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the more nucleophilic free hydroxylamine.[7] Following proton transfer, the hemiaminal intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime.[5]
Caption: Nucleophilic addition-elimination mechanism for oxime formation.
Materials, Reagents, and Equipment
Reagents and Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellowish crystalline powder, M.P. 58 °C.[7][8] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | White crystalline solid, moisture sensitive.[9] |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid, acts as a mild base and solvent. |
| Ethanol (95%) | C₂H₅OH | 46.07 | Colorless liquid, used as a reaction solvent. |
| Deionized Water | H₂O | 18.02 | Used for work-up and recrystallization. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
Detailed Experimental Protocol
This protocol is based on the classical method of oxime synthesis, which involves refluxing the aldehyde and hydroxylamine hydrochloride in the presence of a base.[10]
Step 1: Dissolution of Reactants
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 3-nitrobenzaldehyde (e.g., 5.0 g, 33.1 mmol) to the flask.
-
Add ethanol (95%) (approx. 25 mL) and stir until the aldehyde is completely dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (e.g., 2.76 g, 39.7 mmol, 1.2 equivalents) in deionized water (10 mL).
Causality Insight: Using a slight excess (1.2 equivalents) of hydroxylamine hydrochloride ensures the complete conversion of the limiting reactant, 3-nitrobenzaldehyde. Ethanol is chosen as the solvent due to the good solubility of the starting aldehyde.
Step 2: Oximation Reaction
-
Add the hydroxylamine hydrochloride solution to the stirred solution of 3-nitrobenzaldehyde in the flask.
-
Slowly add pyridine (e.g., 3.2 mL, 39.7 mmol) dropwise to the mixture. Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the formation of the free, more reactive hydroxylamine.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or on a water bath.
-
Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 1 to 2 hours .
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Step 3: Product Isolation (Work-up)
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing approximately 150 mL of cold deionized water while stirring.
-
A pale-yellow solid precipitate of this compound should form. If precipitation is slow, the beaker can be cooled in an ice bath.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with several portions of cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.
Causality Insight: this compound is poorly soluble in water, causing it to precipitate when the ethanolic reaction mixture is diluted with a large volume of water.[4] Washing with cold water removes inorganic salts and excess reagents.
Step 4: Purification (Recrystallization)
-
Transfer the crude, air-dried solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Add hot deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. This indicates the solution is saturated.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.
-
For maximum yield, cool the flask in an ice bath for about 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry them in a desiccator or a vacuum oven at a low temperature.
Causality Insight: Recrystallization is a purification technique based on differences in solubility.[11] The desired compound is dissolved in a hot solvent system (ethanol/water) and crystallizes out in a purer form upon cooling, leaving impurities behind in the solution.[5]
Step 5: Characterization
-
Determine the melting point of the dried product. The literature melting point for this compound is 121-123 °C .[7]
-
Calculate the percentage yield.
-
(Optional) Further characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Information
It is imperative to conduct a thorough risk assessment before beginning this procedure. All work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Nitrobenzaldehyde: Harmful if swallowed.[12] Causes skin, eye, and respiratory irritation.[13]
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes serious eye and skin irritation. May cause an allergic skin reaction and is suspected of causing cancer. It is also corrosive to metals.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.
-
Ethanol: Highly flammable liquid and vapor.
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of this compound from 3-nitrobenzaldehyde.
- BenchChem. (2025). Comparing the efficacy of different catalysts for this compound synthesis.
- Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of this compound from 3-nitrobenzaldehyde.
- Shaanxi Bloom Tech Co., Ltd. (2022). What is the purpose of 3-Nitrobenzaldehyde.
- Wikipedia. (n.d.). 3-Nitrobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for this compound in Organic Synthesis.
- SGT Life Sciences. (n.d.). 3-Nitrobenzaldehyde Exporters Suppliers & Manufacturers.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Fisher Scientific. (2025). Safety Data Sheet - Hydroxylamine, hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
- G-Biosciences. (n.d.). Hydroxylamine·HCl.
- CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Colorado Boulder. (n.d.). Recrystallization.
- ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method.
- Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.
- Wikipedia. (n.d.). Oxime.
- Loba Chemie. (2015). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%.
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- 13. US3386803A - Preparation of hydroxylamine and aldehydes from alkali metal salts of primary nitroparaffins and organic acids - Google Patents [patents.google.com]
Analytical techniques for characterizing 3-Nitrobenzaldoxime
Abstract
This guide details the analytical protocols for the structural confirmation and purity assessment of 3-Nitrobenzaldoxime (3-NBAO), a critical intermediate in the synthesis of enzyme reactivators and energetic materials. Unlike its precursor (3-nitrobenzaldehyde), 3-NBAO possesses amphoteric properties and geometric isomerism (E/Z) that complicate standard analysis.[1][2] This note provides a self-validating workflow using FT-IR,
Introduction & Chemical Context
This compound (
Critical Analytical Challenges:
-
Thermal Instability: Oximes can dehydrate to nitriles (3-nitrobenzonitrile) at high temperatures, making GC-MS risky without derivatization.[1][2]
-
Isomerism: Distinguishing the active E-isomer from the sterically hindered Z-isomer.[1][2]
-
Precursor Carryover: Quantifying trace 3-nitrobenzaldehyde (starting material).[1][2]
Spectroscopic Identification (Qualitative)
FT-IR Spectroscopy
Objective: Rapid confirmation of functional group transformation (C=O
Mechanism: The disappearance of the strong carbonyl stretch of the aldehyde is the primary "pass/fail" metric for reaction completion.
| Functional Group | Wavenumber ( | Signal Characteristics | Diagnostic Value |
| O-H Stretch | 3200 – 3450 | Broad, strong | Confirms Oxime formation.[1][2] (Absent in aldehyde/nitrile).[1][2] |
| C=N Stretch | 1610 – 1640 | Medium, sharp | Distinguishes from C=O (which appears ~1700 |
| 1520 – 1540 | Strong | Confirms integrity of nitro group.[1][2] | |
| 1340 – 1360 | Strong | Confirms integrity of nitro group.[1][2] | |
| N-O Stretch | 900 – 950 | Medium | Specific to oxime linkage.[1][2] |
Protocol Note: Use KBr pellet or ATR.[2] If using ATR, ensure the crystal is dry; moisture interferes with the O-H region.
Nuclear Magnetic Resonance ( H-NMR)
Objective: Definitive structural elucidation and isomer assignment.[1][2]
Solvent Selection: DMSO-
Expected Chemical Shifts (DMSO-
| Proton Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| Oxime -OH | 11.8 – 12.2 | Singlet (s) | 1H | Diagnostic.[1][2] Disappears with |
| Azomethine (-CH=N) | 8.3 – 8.5 | Singlet (s) | 1H | Distinct from aldehyde -CHO (~10.1 ppm).[1][2] |
| Ar-H (C2) | 8.4 – 8.6 | Singlet-like (t) | 1H | Flanked by |
| Ar-H (C4/C6) | 8.0 – 8.2 | Doublets (d) | 2H | Ortho coupling to C5.[1] |
| Ar-H (C5) | 7.7 – 7.8 | Triplet (t) | 1H | Meta to substituents.[1] |
Isomer Check: The Z-isomer (syn) typically shows the oxime -OH proton slightly upfield (11.0–11.5 ppm) compared to the E-isomer due to steric shielding.[1]
Chromatographic Purity (Quantitative)
RP-HPLC Method Development
Objective: Separate the amphoteric oxime from non-polar impurities (nitrile) and polar precursors (aldehyde).
Logic:
-
Mobile Phase Modifier: Acid is required .[2] Oximes are weakly acidic (
~10-11).[1][2] Without acid, the phenol-like OH dissociates, causing peak tailing.[1] 0.1% Trifluoroacetic acid (TFA) or Formic Acid suppresses ionization, sharpening the peak.
HPLC Protocol Parameters:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5 |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm (primary), 270 nm (secondary for nitro-specificity).[1] |
| Injection Vol | 5-10 |
| Gradient | 0-2 min: 10% B (Isocratic hold) 2-15 min: 10% |
Elution Order (Predicted):
-
3-Nitrobenzaldehyde: (More polar than oxime due to H-bonding capability with water, but often elutes close to oxime).[1][2] RT: ~4-6 min.
-
This compound (Target): RT: ~7-9 min.
-
3-Nitrobenzonitrile: (Most non-polar, lacks H-bond donors).[1][2] RT: ~12-14 min.
Visualized Workflows
Analytical Characterization Logic
The following diagram illustrates the decision matrix for characterizing the synthesized material.
Figure 1: Step-by-step decision tree for the qualification of this compound batches.
HPLC Method Development Strategy
This diagram details the logic for optimizing the separation of the oxime from its specific impurities.
Figure 2: HPLC method development logic focusing on peak shape control via pH modification.
Detailed Protocols
Protocol A: Sample Preparation for HPLC
-
Weighing: Accurately weigh 10.0 mg of this compound into a 20 mL scintillation vial.
-
Dissolution: Add 10.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes. (Note: Oximes are soluble in MeCN; avoid water as the primary diluent to prevent precipitation).
-
Filtration: Filter through a 0.22
m PTFE syringe filter into an HPLC vial. -
Storage: Analyze within 24 hours. Oximes are light-sensitive; use amber vials if storing.[1][2]
Protocol B: Thermal Analysis (DSC)
-
Pan: Aluminum, crimped (non-hermetic to allow gas escape if decomposition occurs).[1]
-
Ramp: 10°C/min from 40°C to 200°C.[2]
-
Warning: An exotherm immediately following the melt indicates thermal decomposition (dehydration to nitrile). Do not overheat.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219132, this compound.[1][2] Retrieved from [Link][1]
-
LookChem. (E)-3-Nitrobenzaldehyde oxime Properties and Melting Point. Retrieved from [Link][1][3]
-
SIELC Technologies. HPLC Separation of Benzaldehyde Oximes. (Methodology adapted for nitro-derivatives).[1][2][4] Retrieved from [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Nitrobenzaldehyde (Comparison Data). Retrieved from [Link][1]
Sources
The Strategic Utility of 3-Nitrobenzaldoxime in the Synthesis of Nitrogen-Containing Compounds: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 3-Nitrobenzaldoxime, a crystalline solid readily prepared from 3-nitrobenzaldehyde, emerges as a highly versatile and cost-effective building block for the synthesis of a diverse array of nitrogen-containing compounds.[1] Its utility is rooted in the presence of two key functional groups: a reactive aldoxime and an electron-withdrawing nitro group on the aromatic ring. This unique combination allows for a wide range of selective transformations, making it a valuable precursor for synthesizing heterocycles, amides, nitriles, and various amino compounds, many of which are scaffolds for biologically active molecules.[2][3] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.14 g/mol | [1] |
| Melting Point | 121-123 °C | [1] |
| Appearance | Yellow Crystalline Powder | [3] |
Safety Profile: this compound is a nitrated aromatic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many nitroaromatic compounds, there is a potential for thermal instability, especially at elevated temperatures.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Key Synthetic Transformations of this compound
The strategic positioning of the oxime and nitro functionalities on the benzene ring allows for a diverse range of chemical manipulations, which can be broadly categorized as follows:
-
1,3-Dipolar Cycloaddition: The in situ generation of a nitrile oxide from the oxime facilitates the [3+2] cycloaddition with alkenes and alkynes, providing a direct route to isoxazoline and isoxazole heterocycles.
-
Beckmann Rearrangement: The oxime can be converted to an amide, specifically 3-nitrobenzamide, through an acid-catalyzed rearrangement.
-
Dehydration to Nitrile: The oxime functionality can be readily dehydrated to yield 3-nitrobenzonitrile, a valuable intermediate in its own right.
-
Selective Reductions: The nitro and oxime groups can be selectively or fully reduced to afford a variety of amino compounds, such as 3-aminobenzaldoxime, 3-nitrobenzylamine, and 3-aminobenzylamine.
The following sections will delve into the mechanistic details and provide practical protocols for these key transformations.
Application I: Synthesis of Isoxazoline Heterocycles via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles.[5] In the case of this compound, the oxime is first converted in situ to the corresponding nitrile oxide, which then acts as the 1,3-dipole. This reactive intermediate readily undergoes a [3+2] cycloaddition with a dipolarophile, typically an alkene, to furnish a 3-(3-nitrophenyl)-substituted isoxazoline ring system.[5][6] Isoxazoline scaffolds are prevalent in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[7][8][9]
Mechanism of 1,3-Dipolar Cycloaddition
The reaction proceeds through a concerted pericyclic mechanism. The oxime is first oxidized to a nitrile oxide, which then reacts with an alkene in a [4π + 2π] cycloaddition. The regioselectivity of the addition is governed by both steric and electronic factors of the substituents on the alkene.
Protocol: Synthesis of 3-(3-Nitrophenyl)-5-phenylisoxazoline
This protocol describes a general procedure for the 1,3-dipolar cycloaddition of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM.
-
Add N-chlorosuccinimide (1.1 eq.) to the solution and stir at room temperature.
-
Slowly add a solution of triethylamine (1.2 eq.) in DCM to the reaction mixture.
-
After stirring for a short period, add styrene (1.5 eq.) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(3-nitrophenyl)-5-phenylisoxazoline.
Application II: Beckmann Rearrangement to 3-Nitrobenzamide
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[10] For this compound, this rearrangement provides a direct route to 3-nitrobenzamide, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The reaction is typically catalyzed by a strong acid, which promotes the rearrangement of the group anti-periplanar to the oxime hydroxyl group.
Mechanism of the Beckmann Rearrangement
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the aryl group to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed.
Protocol: One-Pot Synthesis of 3-Nitrobenzamide from 3-Nitrobenzaldehyde
This one-pot procedure first forms the oxime in situ, which then undergoes a palladium-catalyzed rearrangement to the amide.[6]
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 3-nitrobenzaldehyde (100 mg), hydroxylamine hydrochloride (56 mg), and cesium carbonate (259 mg) in a mixture of DMSO (1.5 mL) and water (0.5 mL).[6]
-
Stir the mixture at 100°C for 7 hours to form the this compound intermediate.[6]
-
Add palladium(II) acetate (8 mg) to the reaction mixture and continue stirring at 100°C for an additional 12 hours.[6]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.[6]
-
Extract the product with ethyl acetate.[6]
-
Collect the organic layer, dry it over an appropriate drying agent, filter, and evaporate the solvent under reduced pressure to obtain the crude 3-nitrobenzamide.[6]
-
Purify the product by column chromatography if necessary.
Application III: Catalytic Reductions for the Synthesis of Amines
The nitro and oxime functionalities of this compound can be selectively or completely reduced to provide access to a variety of valuable amino compounds.[3] The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.
Selective Reduction of the Nitro Group
Catalytic hydrogenation using palladium on carbon (Pd/C) can selectively reduce the nitro group to an amine, yielding 3-aminobenzaldoxime. This transformation is valuable for introducing a nucleophilic amino group while preserving the oxime for further derivatization.
Reduction of the Oxime Group
The oxime can be reduced to a primary amine, affording 3-nitrobenzylamine. This provides a route to aminomethyl-functionalized nitroaromatics.
Combined Reduction of Nitro and Oxime Groups
A more vigorous reduction can lead to the formation of 3-aminobenzylamine, a useful building block in medicinal chemistry.
Protocol: Selective Catalytic Hydrogenation of this compound to 3-Aminobenzaldoxime
This protocol outlines the selective reduction of the nitro group using palladium on carbon.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol.[3]
-
Flush the flask with an inert gas to remove air.[3]
-
Carefully add 10% Pd/C (5-10 mol%) to the stirred solution. Caution: Pd/C can be pyrophoric.[3]
-
Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas, repeating this cycle 3-5 times.[3]
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or use a hydrogen-filled balloon.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzaldoxime.
Quantitative Data Summary
The following table summarizes the yields for the one-pot synthesis of various benzonitriles from their corresponding benzaldehydes, highlighting the efficiency of this transformation which proceeds through an in situ generated oxime intermediate.
| Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 2 h 20 min | 83 | [6] |
| 3-Nitrobenzaldehyde | I₂ / NH₃·H₂O | Acetonitrile | 20 | 40 min | 99 | [6] |
| Benzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 3 h 30 min | 90 | [6] |
| 4-Chlorobenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 2 h 30 min | 92 | [6] |
| 4-Methylbenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 3 h 20 min | 95 | [6] |
Conclusion and Future Outlook
This compound stands out as a remarkably versatile and economically viable intermediate for the synthesis of a wide range of nitrogen-containing compounds. Its ability to undergo diverse transformations such as 1,3-dipolar cycloadditions, Beckmann rearrangements, and various selective reductions makes it a powerful tool in the arsenal of synthetic chemists. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient and strategic synthesis of novel molecular entities. As the demand for new pharmaceuticals and functional materials continues to grow, the applications of readily accessible and highly functionalized building blocks like this compound will undoubtedly continue to expand.
References
- BenchChem. (2025). Synthesis of 3-nitroisoxazoline 1 employing 1,3-dipolar cycloaddition.
- BenchChem. (2025). Performance Benchmark: this compound in Nitrile Synthesis and Beckmann Rearrangement.
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- MDPI. (2022). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Anand, P., et al. (2023). Synthesis of Some Novel Isoxazoline from Sec 3-Amino Pyridazine Chalcones and Their Antimicrobial Studies. Mediterranean Journal of Basic and Applied Sciences, 7(1), 133-140.
- Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Conversion of this compound to Other Functional Groups.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- Alshamari, A. K., et al. (n.d.). Synthesis of isoxazolines 5a–d via 1,3-dipolar cycloaddition of nitrile oxides.
- Fu, et al. (2022). Representative examples of bioactive isoxazoline derivatives.
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- MDPI. (2023).
- ResearchGate. (2025). One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides.
- BenchChem. (2025). comparing the efficacy of different catalysts for this compound synthesis.
- AIR Unimi. (n.d.).
- Denmark Group. (n.d.). The Beckmann Rearrangement.
- PubMed. (2026).
- Chemical Communications (RSC Publishing). (n.d.).
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- ResearchGate. (n.d.). A) Bioactive isoxazoline‐containing compounds. B) Isoxazoline‐derived parasiticides.
- JOCPR. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for this compound in Organic Synthesis.
- BenchChem. (2025).
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- 4. Synthesis and bioactivity evaluation of isoxazoline scaffolds using heterogeneous photocatalytic (3+2) cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
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Precision Monitoring of 3-Nitrobenzaldoxime Transformations via Thin Layer Chromatography
Abstract
3-Nitrobenzaldoxime is a pivotal intermediate in organic synthesis, serving as a precursor for 3-nitrobenzonitrile (via dehydration), 3-nitrobenzamide (via Beckmann rearrangement), and various heterocyclic pharmacophores.[1][2][3][4] Due to the subtle polarity differences between the aldehyde starting material, the oxime intermediate, and the nitrile/amide derivatives, precise reaction monitoring is critical. This application note details the Thin Layer Chromatography (TLC) protocols required to validate the synthesis and subsequent transformation of this compound. We focus on the mechanistic causality governing retention factors (
Chemical Principles & Polarity Logic
To interpret TLC data accurately, one must understand the intermolecular forces interacting with the silica stationary phase (polar) and the mobile phase.
The Polarity Hierarchy
The separation of 3-nitrobenzaldehyde (1), this compound (2), and 3-nitrobenzonitrile (3) is governed by their hydrogen-bonding capabilities:
-
This compound (Most Polar): The hydroxyl group (-OH) acts as a strong hydrogen bond donor to the silanol groups on the silica plate. Consequently, it exhibits the lowest
value.[5] -
3-Nitrobenzaldehyde (Intermediate/Moderate): The carbonyl group possesses a strong dipole but lacks hydrogen bond donor capability. It elutes faster than the oxime.
-
3-Nitrobenzonitrile (Least Polar): The cyano group is polar but compact and lacks H-bond donors. It typically travels the furthest (highest
), often appearing slightly above or near the aldehyde depending on the solvent system.
Reaction Pathway Visualization
The following diagram outlines the chemical transformations and the expected polarity shifts.
Figure 1: Synthetic pathway of this compound showing relative polarity shifts.
Materials and Methods
Stationary Phase[5][6][7][8]
-
Plates: Silica Gel 60
on aluminum or glass backing. -
Activation: Pre-heating plates is generally unnecessary unless stored in high humidity; however, keeping them desiccated prevents "tailing" caused by water adsorption.
Mobile Phase (Solvent Systems)
Optimization is required based on the specific transformation.
-
System A (General): Hexane : Ethyl Acetate (70:30). Good separation of Aldehyde vs. Oxime.
-
System B (Polarity Check): Dichloromethane : Methanol (95:5). Used if the oxime streaks or if monitoring conversion to the highly polar amide.
Visualization
The nitro group conjugated with the aromatic ring makes these compounds highly UV-active.
-
Primary: UV Lamp at 254 nm (Dark spots on green fluorescent background).
-
Secondary (Stain): Iodine Chamber (
). Reversible non-destructive stain useful for confirming organic mass if UV is ambiguous. -
Specific Stain: 2,4-Dinitrophenylhydrazine (DNP) stain will turn orange/red only for the aldehyde starting material, providing a chemical validation of consumption.
Protocol 1: Monitoring Synthesis (Aldehyde Oxime)
Objective: Confirm complete consumption of 3-nitrobenzaldehyde and formation of this compound.
Step-by-Step Methodology
-
Sample Prep: Dissolve ~5 mg of the reaction mixture in 0.5 mL of Ethyl Acetate. Prepare a reference standard of pure 3-nitrobenzaldehyde.
-
Plate Spotting (The "Co-Spot" Technique):
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (SM + Reaction Mixture) - Critical for detecting unreacted SM hidden under product tails.
-
Lane 3: Reaction Mixture (RM)
-
-
Elution: Develop in Hexane:EtOAc (70:30).
-
Analysis:
-
SM (
): Top spot. -
Product (
): Lower spot. -
Note: Oximes exist as syn (Z) and anti (E) isomers. On silica, these may occasionally resolve into two very close spots or a "figure-8" shape. Do not mistake this for an impurity.
-
Data Summary: Synthesis Monitoring
| Compound | Approx. | UV (254nm) | DNP Stain |
| 3-Nitrobenzaldehyde | 0.60 | Strong Absorption | Positive (Orange) |
| This compound | 0.30 | Strong Absorption | Negative |
Protocol 2: Monitoring Dehydration (Oxime Nitrile)
Objective: Monitor the dehydration of the oxime to 3-nitrobenzonitrile. This is challenging because the nitrile and the original aldehyde (if present as an impurity) have similar polarities.
Step-by-Step Methodology
-
Solvent Adjustment: The nitrile is non-polar. Use a slightly less polar system, e.g., Hexane:EtOAc (80:20), to maximize separation between the Nitrile and any residual Aldehyde.
-
Spotting:
-
Lane 1: Pure Oxime (SM for this step).
-
Lane 2: Reaction Mixture.[6]
-
Lane 3: Pure 3-Nitrobenzaldehyde (Reference - to ensure the "product" isn't actually hydrolysis back to aldehyde).
-
-
Visualization Logic:
-
If the spot moves up significantly from the Oxime baseline, reaction is progressing.
-
Crucial Check: If the product spot aligns perfectly with the Aldehyde reference (Lane 3), you may have hydrolyzed the oxime rather than dehydrated it.
-
Differentiation: Nitriles do not react with DNP stain; Aldehydes do. Use DNP to confirm the high-
spot is indeed Nitrile.
-
Decision Tree for TLC Analysis
The following diagram illustrates the logic flow for interpreting the TLC plate during dehydration.
Figure 2: Logical workflow for distinguishing Nitrile product from Aldehyde byproduct.
Troubleshooting & Optimization
Isomer Separation (The "Double Spot" Issue)
This compound can exist as syn and anti isomers.
-
Observation: The oxime spot appears as a streak or two distinct spots very close together (
difference < 0.05). -
Validation: Perform a 2D-TLC . Spot the sample in the corner. Run solvent vertically. Dry. Rotate plate 90° and run solvent again.
-
If the spots lie on the diagonal, they are stable components.
-
If they show off-diagonal movement or coalescence, they are interconverting isomers or decomposing on the silica (silica is slightly acidic).
-
Tailing
-
Cause: The nitro group and the oxime hydroxyl can interact strongly with active sites on the silica.
-
Solution: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase to sharpen the spots (depending on whether the streak is acidic or basic in nature; for oximes, slight acid often helps prevent ionization of the OH).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219132, this compound. [Link]
- Hiegel, G. A.; Lewis, J. C.; Bae, J. W. Conversion of Aldehydes to Nitriles Using Trichloroisocyanuric Acid and Ammonia. Synthetic Communications2004, 34, 3449–3453. (Reference for dehydration monitoring and polarity comparison).
Sources
Troubleshooting & Optimization
Purification of crude 3-Nitrobenzaldoxime and removal of impurities
Ticket ID: 3NBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Triage & Diagnostics: Know Your Impurity Profile
Before initiating purification, you must identify the nature of your crude material. The synthesis of 3-nitrobenzaldoxime (from 3-nitrobenzaldehyde and hydroxylamine) typically yields three classes of impurities.
Diagnostic Table: Impurity Identification
| Component | Melting Point (°C) | Solubility (Water) | Solubility (Base, pH 8) | Diagnostic Sign |
| This compound (Target) | 119–122°C | Insoluble | Insoluble (Neutral) | White/Off-white needles |
| 3-Nitrobenzaldehyde (Starting Material) | 58–59°C | Insoluble | Insoluble | Yellow solid; Lowers MP drastically |
| 3-Nitrobenzoic Acid (Byproduct) | 140–142°C | Insoluble | Soluble (Ionized) | White solid; Soluble in NaHCO₃ |
| Azoxy/Azo-dimers | Variable | Insoluble | Insoluble | Deep orange/red coloration |
Quick Check (The "Melt Test")
-
If MP < 110°C: Significant unreacted aldehyde is present. Action: Chemical Wash (Tier 2).
-
If MP is sharp (118–121°C) but color is yellow: Trace aldehyde or azo-impurities. Action: Recrystallization (Tier 1).
-
If MP is wide/indistinct: Wet product or mixture of isomers (syn/anti). Action: Dry thoroughly and Recrystallize.[1]
Tier 1 Support: Standard Recrystallization Protocol
Applicability: Routine purification for crude purity >85%. Mechanism: Exploits the steep solubility curve of the oxime in ethanol/water mixtures compared to the aldehyde.
Reagents Required
-
Ethanol (95% or absolute)[2]
-
Deionized Water
-
Activated Carbon (optional, for decolorization)
Step-by-Step SOP
-
Dissolution: Place crude this compound in a Erlenmeyer flask. Add minimum hot Ethanol (approx. 60–70°C) to dissolve the solid completely.
-
Note: If the solution is dark orange/red, add 1-2% w/w activated carbon, stir for 5 mins, and hot filter.
-
-
Precipitation: While keeping the solution hot (but not boiling), add hot Water dropwise.
-
Endpoint: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add a few drops of Ethanol to clear the turbidity. The solution should be saturated but clear.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Then, move to an ice bath (0–4°C) for 30 minutes.
-
Why: Slow cooling promotes the formation of the thermodynamically stable E-isomer needles and excludes impurities from the lattice.
-
-
Filtration: Collect crystals via vacuum filtration.[1][3] Wash with cold 20% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 40°C or air dry. Do not exceed 60°C (see Safety section).
Tier 2 Support: Chemical Wash (Acid/Base Extraction)
Applicability: For crude containing significant unreacted aldehyde (>5%) or benzoic acid byproducts. Mechanism: Exploits pKa differences.
The "Bicarbonate Wash" Workflow
This method removes acidic impurities without dissolving the oxime.
Caption: Logical workflow for the chemical separation of this compound from acidic and neutral impurities.
Protocol:
-
Dissolve crude solid in Ethyl Acetate.
-
Wash 2x with 5% Sodium Bicarbonate (
). This removes 3-nitrobenzoic acid . -
(Optional) Wash 1x with saturated Sodium Bisulfite (
). This forms a water-soluble adduct with unreacted 3-nitrobenzaldehyde . -
Wash organic layer with Brine, dry over
, and evaporate. -
Proceed to Tier 1 Recrystallization.
Troubleshooting & FAQs (Knowledge Base)
Q: My product is "Oiling Out" (forming a liquid blob) instead of crystallizing.
Cause: The solution is too concentrated, or the ethanol/water ratio is incorrect. This often happens if the temperature drops too fast, causing the product to crash out as a supercooled liquid (oil) rather than a crystal. Fix:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of additional ethanol (solvent).
-
Seed it: Add a tiny crystal of pure product if available.
-
Cool much more slowly. Wrap the flask in a towel to insulate it.
Q: The product is bright yellow. Isn't it supposed to be white?
Cause: Pure this compound is off-white to pale cream. A strong yellow color usually indicates:
-
Trace 3-nitrobenzaldehyde (which is naturally yellow).
-
Conjugated azo-impurities formed if the reaction pH was too high (basic conditions promote nitro reduction). Fix: Perform the recrystallization using Activated Carbon . If that fails, perform the Bisulfite Wash (Tier 2) to strip the aldehyde.
Q: My yield is very low (<40%).
Cause:
-
pH Issue: Oximes are weakly acidic (
). If you wash with strong base (NaOH/KOH), you will deprotonate the oxime and lose it into the aqueous waste. Always use Bicarbonate, never Hydroxide for washing. -
Solubility: You may have used too much ethanol in the recrystallization. The product remained in the mother liquor. Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a "second crop" of crystals.
Safety & Stability Warning
-
Thermal Hazard: Nitro-compounds and oximes are energetic functional groups. While this compound is generally stable, never heat the dry solid above its melting point or subject it to temperatures >150°C, as oximes can undergo violent decomposition or Beckmann rearrangement under thermal stress.
-
Skin Sensitization: Nitro-aromatics are potent skin irritants and potential sensitizers. Always wear nitrile gloves.
References
-
Synthesis & Properties: BenchChem Technical Guide. "Solubility and Stability of this compound in Organic Solvents." Accessed Feb 2026.
-
Physical Data: PubChem Compound Summary. "this compound (CID 219132)."[6] National Center for Biotechnology Information.
- Purification Methodology: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
Impurity Profile: ChemicalBook. "3-Nitrobenzaldehyde Product Properties & Impurities."
Sources
Technical Support Center: 3-Nitrobenzaldoxime Stability & Handling
Introduction
Welcome to the Technical Support Center. This guide addresses the thermal stability profile of 3-Nitrobenzaldoxime (CAS: 3431-62-7). As a Senior Application Scientist, I often see process deviations stemming from a misunderstanding of this compound's thermal boundaries.
While this compound is a robust intermediate for synthesizing 3-nitrobenzonitrile, it occupies a specific "thermal goldilocks zone." Exceeding its thermal limit triggers Beckmann rearrangement or dehydration , while improper storage leads to hydrolysis. This guide provides the causal logic and self-validating protocols to ensure your process integrity.
Part 1: Critical Thermal Thresholds (FAQ)
Q1: What is the safe operating temperature window for this compound?
Answer: You should maintain process temperatures below 100°C unless specifically inducing dehydration.
-
Melting Point (MP): 121–125°C.
-
Decomposition Onset: typically >160°C (Exothermic).
-
Safe Storage: < 25°C (Dry, Dark).
Technical Insight: The melting point serves as a critical phase-change boundary. Once molten, the crystal lattice energy barrier is removed, significantly accelerating unimolecular degradation pathways (dehydration to nitrile). The presence of the electron-withdrawing nitro group (-NO₂) at the meta position destabilizes the oxime bond at elevated temperatures compared to unsubstituted benzaldoxime.
Q2: I observed a new spot on TLC after drying the product at 60°C. What happened?
Answer: If the spot is less polar (higher R_f), you likely triggered partial dehydration to 3-nitrobenzonitrile.
-
Cause: Prolonged heating, even below the melting point, can drive the equilibrium toward the nitrile if moisture removal is efficient (Le Chatelier's principle).
-
Diagnosis: Check the IR spectrum. A sharp peak at ~2230 cm⁻¹ confirms the presence of a nitrile (C≡N) group.
Q3: Is the compound shock-sensitive or explosive upon heating?
Answer: Nitro-aromatics are energetic. While this compound is not a primary explosive, it possesses a high decomposition energy.
-
Risk: Thermal Runaway. If heated rapidly above 160°C (DSC onset), the nitro group can oxidize the organic backbone exothermically.
-
Protocol: Never heat this compound in a closed system without prior DSC screening.
Part 2: Degradation Pathways & Visual Analysis
Understanding how the molecule breaks down is the key to troubleshooting.
Diagram 1: Thermal Degradation & Synthesis Pathways
This diagram illustrates the relationship between the aldehyde precursor, the oxime target, and the dehydration byproduct.
Caption: Figure 1: The central oxime (Blue) is synthesized from the aldehyde (Grey).[1][2][3] Excessive heat drives dehydration to the nitrile (Red), while acidic moisture reverts it to the aldehyde.
Part 3: Troubleshooting Guide
Use this decision matrix when you encounter purity issues.
Scenario A: Material Discoloration (Yellow -> Brown)
| Potential Cause | Validation Test | Corrective Action |
| Oxidation | HPLC: Check for nitrobenzoic acid derivatives. | Store under N₂ atmosphere. |
| Thermal Decomp | Melting Point: If MP < 118°C, impurities are present. | Recrystallize from Ethanol/Water (1:1). |
| Residual Aldehyde | Odor Test: 3-Nitrobenzaldehyde has a distinct almond-like smell. | Wash crude solid with dilute NaHCO₃.[4] |
Scenario B: Low Yield in Synthesis
| Potential Cause | Mechanism | Corrective Action |
| Temp Too High | Dehydration to nitrile (loss of product). | Maintain reaction temp < 50°C. |
| pH Too Low | Hydrolysis back to aldehyde. | Buffer reaction to pH 5–7 (Acetate buffer). |
Diagram 2: Troubleshooting Logic Flow
Caption: Figure 2: Logic flow for diagnosing thermal damage. A depressed melting point often indicates contamination by the dehydration product (nitrile).
Part 4: Self-Validating Protocols
Do not rely on literature values alone. Validate your specific batch using these protocols.
Protocol 1: Thermal Safety Screening (DSC)
Purpose: To determine the exact onset of decomposition for your specific batch purity.
-
Preparation: Weigh 2–4 mg of dried this compound into a gold-plated high-pressure crucible (to contain NOₓ off-gassing).
-
Parameters:
-
Start Temp: 30°C
-
End Temp: 300°C
-
Ramp Rate: 5°C/min
-
Atmosphere: Nitrogen (50 mL/min)
-
-
Analysis:
-
Look for the endothermic melt peak at ~123°C .
-
Identify the exothermic onset (typically >160°C).
-
Rule: Your maximum process temperature (Tp) should be Tp < (T_onset - 50°C) .
-
Protocol 2: Isothermal Stress Test (Accelerated Aging)
Purpose: To simulate storage stability.
-
Setup: Place 100 mg of sample in three separate crimped HPLC vials.
-
Conditions:
-
Vial A: Control (4°C fridge).
-
Vial B: 40°C (Oven).
-
Vial C: 60°C (Oven).
-
-
Duration: 48 hours.
-
Analysis: Dissolve in Acetonitrile. Run HPLC (C18 column, Water/ACN gradient).
-
Criteria: If Vial C shows >0.5% growth of the nitrile peak (relative to Vial A), the batch requires cold chain transport (<15°C).
References
-
BenchChem. (2025).[1][2][3][5] Theoretical and Computational Insights into this compound: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219132, this compound. Retrieved from
-
ChemSrc. (2025).[5] (E)-3-Nitrobenzaldehyde oxime: Chemical Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: 3-Nitrobenzaldehyde (Precursor Safety Data). Retrieved from
-
UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (Contextual reference for nitro-group thermal behavior). Retrieved from
Sources
Technical Support Center: Scale-Up Engineering for 3-Nitrobenzaldoxime
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 3-Nitrobenzaldoxime Synthesis (CAS: 606-18-8)
Executive Summary & Chemical Context[1][2][3][4][5][6]
This compound is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Nivadipine, Cilnidipine). While the lab-scale synthesis (condensation of 3-nitrobenzaldehyde with hydroxylamine) appears trivial, scaling this reaction to kilogram or pilot-plant quantities introduces non-linear hazards, primarily driven by the thermal instability of the nitro group and the exothermic nature of oxime formation .
This guide addresses the three most common failure modes in scale-up:
-
Thermal Runaway Risks (Safety)
-
Impurity Formation (Nitrile dehydration & Isomerization)
-
Filtration Bottlenecks (Crystal morphology)
Module A: Reaction Kinetics & Thermal Safety
The Challenge: The reaction between an aldehyde and hydroxylamine hydrochloride (
Critical Protocol: Controlled Dosing Strategy
Do not use a "dump" addition method for the base.
Standard Operating Procedure (SOP) for Scale-Up:
-
Charge: 3-Nitrobenzaldehyde and Hydroxylamine HCl in Ethanol/Water (1:1 v/v).
-
Cool: Bring reactor jacket to
. -
Dose: Add the base (e.g., 50% NaOH or
solution) slowly .-
Why? The base liberates free hydroxylamine (
), which is the active nucleophile.[1] Controlling base addition controls the reaction rate and heat evolution.
-
Troubleshooting: Thermal Management
| Observation | Root Cause | Corrective Action |
| Temp Spikes > 10°C | Dosing rate exceeds cooling capacity ( | Stop dosing immediately. Increase jacket flow. Resume at 50% flow rate only when |
| Delayed Exotherm | "Accumulation" of unreacted reagents due to low temp, followed by sudden reaction. | Ensure |
| DSC Warnings | Nitro compounds decompose exothermically. | Hard Stop: Never exceed |
Visualization: Thermal Safety Logic Flow
Caption: Logic flow for managing exothermic dosing. Priority is preventing reagent accumulation which leads to thermal runaway.
Module B: Impurity Profiling & Control
The Challenge: The "sticky solid" syndrome. Crude this compound can contain significant impurities that degrade color (yellow
Key Impurities Table
| Impurity | Structure/Origin | Mechanism of Formation | Prevention Strategy |
| 3-Nitrobenzonitrile | Dehydration of the oxime. | Catalyzed by excess acid or high heat . Often occurs if pH drops < 4 during workup. | Maintain pH 6–8. Avoid boiling the reaction mixture. |
| 3-Nitrobenzoic Acid | Oxidation of aldehyde.[2] | Presence of air/oxidants or Cannizzaro reaction at high pH (>10) . | Degas solvents ( |
| 3-Nitrobenzaldehyde | Unreacted starting material.[2] | Insufficient Hydroxylamine or hydrolysis of oxime. | Use 1.1 eq Hydroxylamine. Do not store wet cake in acidic media (reverts to aldehyde). |
Visualization: Reaction Pathways & Side Reactions
Caption: Chemical pathways.[1][3][4][5][6] Green represents the desired path; red dashed lines represent failure modes triggered by pH/Temperature extremes.
Module C: Isolation & Filtration (The "Bottleneck")
The Challenge: Rapid precipitation (dumping water into the reaction) creates fine, needle-like crystals that clog filters and trap mother liquor (impurities).
Protocol: Controlled Crystallization
Instead of "crashing out" the product:
-
Solvent Ratio: Ensure the reaction solvent is Ethanol/Water (approx 60:40).
-
Seeding: At the end of the reaction, cool to
. Add 0.1% w/w pure seed crystals. -
Cooling Ramp: Cool from
over 2 hours (approx ). -
Result: Larger, chunky crystals that filter rapidly and wash easily.
Frequently Asked Questions (FAQ)
Q1: My product is bright yellow, but the reference standard is off-white. Is it pure?
-
Answer: Likely not. Pure this compound is off-white to pale yellow. A deep yellow/orange color typically indicates conjugation from impurities like 3-nitrobenzaldehyde (starting material) or azo-coupling byproducts formed under highly basic conditions. Check HPLC; if purity is >99%, recrystallize from Ethanol/Water (1:1) to remove color bodies.
Q2: Can I replace Hydroxylamine HCl with Hydroxylamine Sulfate (HAS)?
-
Answer: Yes, and it is often preferred for scale-up due to lower cost and higher thermal stability. However, HAS releases
upon reaction, requiring 2 equivalents of base (vs. 1 eq for HCl salt) to neutralize. Adjust your dosing stoichiometry accordingly.
Q3: The reaction mixture turned into a solid block during stirring. What happened?
-
Answer: You encountered "oiling out" or uncontrolled precipitation. This happens if the water content is too high initially.
-
Fix: Start with a higher Ethanol ratio (e.g., 80:20 EtOH:Water). Add water after the reaction is complete to precipitate the product in a controlled manner (see Module C).
-
Q4: Is it safe to dry this product in an oven at 100°C?
-
Answer: NO. Nitro compounds are energetic. While the melting point is
, prolonged heating near the melting point can induce decomposition.-
Safety Recommendation: Dry under vacuum at max
. Ensure the dryer is grounded (static hazard).
-
References
-
BenchChem. "Comparing the efficacy of different catalysts for this compound synthesis." BenchChem Technical Guides. Accessed 2024. Link
-
National Institutes of Health (NIH). "this compound | C7H6N2O3 | CID 219132 - Safety & Hazards." PubChem. Link
-
Organic Syntheses. "General procedures for Oxime formation and safety assessments." Org.[2][7][6][8][9][10] Synth. Coll. Vol. various. Link
-
American Chemical Society (ACS). "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development, 2014. Link
-
Loba Chemie. "Material Safety Data Sheet: 3-Nitrobenzaldehyde." MSDS CAS 99-61-6. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Nitrobenzaldoxime and 4-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the subtle yet profound influence of substituent position on molecular reactivity is a cornerstone of rational molecular design. This guide offers an in-depth comparison of two isomeric compounds, 3-nitrobenzaldoxime and 4-nitrobenzaldoxime. While sharing the same molecular formula, the placement of the nitro group—a powerful electron-withdrawing moiety—at the meta versus the para position drastically alters the electronic landscape of the molecule. Understanding these differences is paramount for chemists aiming to modulate reactivity, design novel reaction pathways, and synthesize complex molecular targets in pharmaceutical and materials science.
This document will dissect the electronic effects governing the reactivity of these isomers, provide quantitative data through Hammett constants, and present a detailed experimental protocol for empirically verifying the predicted reactivity differences.
Physicochemical and Structural Properties
A foundational comparison begins with the fundamental properties of each isomer. While both are crystalline solids with identical molecular weights, their melting points differ, hinting at variations in their crystal lattice packing, which is influenced by molecular symmetry.
Table 1: Physicochemical Properties of Nitrobenzaldoxime Isomers
| Property | This compound | 4-Nitrobenzaldoxime |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol [1] | 166.13 g/mol [2] |
| CAS Number | 3431-62-7[1] | 1129-37-9[2] |
| Appearance | Yellowish crystalline powder | Slightly yellowish crystalline powder[3] |
| Melting Point | ~121 °C | 126-130 °C |
Note: Physical properties can vary slightly based on purity and crystalline form.
The Decisive Factor: Electronic Effects of the Nitro Group
The reactivity of the oxime functional group (C=N-OH) in these molecules is directly modulated by the electron-withdrawing nature of the nitro group (-NO₂). This influence is transmitted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): This is the through-bond polarization of electrons due to the high electronegativity of the nitro group. It decreases with distance but is operative from both the meta and para positions.
-
Resonance (Mesomeric) Effect (-M): This involves the delocalization of π-electrons across the aromatic system. A substituent can only exert a resonance effect from the ortho and para positions, where it is in direct conjugation with the rest of the molecule and the side chain.
4-Nitrobenzaldoxime (Para Isomer): In the para position, the nitro group exerts both a strong inductive (-I) and a powerful resonance (-M) effect. The resonance effect allows the nitro group to withdraw electron density from the entire π-system, including the imine carbon of the oxime. This delocalization significantly increases the electrophilicity (positive character) of the imine carbon, making it more susceptible to nucleophilic attack.
This compound (Meta Isomer): When the nitro group is in the meta position, it still exerts a strong inductive effect (-I). However, due to the nodal plane at the meta position, it cannot participate in direct resonance with the oxime functional group. Consequently, its ability to withdraw electron density from the imine carbon is substantially weaker than that of its para counterpart.
This fundamental difference in electronic influence is the primary determinant of their differential reactivity.
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic effect of a substituent.[4] The Hammett substituent constants, sigma (σ), are derived from the ionization of substituted benzoic acids.[5][6] A more positive σ value indicates a stronger electron-withdrawing capability.
Table 2: Hammett Constants for the Nitro Group
| Constant | Value | Interpretation |
| σ_meta_ (σ_m_) | +0.71[4][7] | Represents the strong inductive effect from the meta position. |
| σ_para_ (σ_p_) | +0.78[4][7] | Represents the combined, and slightly stronger, inductive and resonance effects from the para position. |
The higher σ_p_ value for the nitro group quantitatively confirms that it is a more potent electron-withdrawing group when situated at the para position compared to the meta position.[4]
Comparative Reactivity in Key Chemical Transformations
The electronic disparities between the two isomers lead to predictable differences in their behavior in common organic reactions.
-
Acid-Catalyzed Hydrolysis: The hydrolysis of an oxime to its corresponding aldehyde and hydroxylamine is a classic reaction that proceeds via nucleophilic attack of water on the protonated imine carbon.[8]
-
Prediction: 4-Nitrobenzaldoxime will undergo acid-catalyzed hydrolysis at a significantly faster rate than this compound.
-
Causality: The greater electrophilicity of the imine carbon in the 4-nitro isomer, a direct consequence of the combined -I and -M effects, renders it a more favorable target for the water nucleophile. The reaction rate of benzaldehyde acetal hydrolysis, a similar process, is known to increase with the electron-withdrawing power of the substituent.[9]
-
-
Beckmann Rearrangement: This is a hallmark reaction of oximes, involving an acid-catalyzed rearrangement to form an amide.[10] The mechanism involves the migration of the group anti to the hydroxyl group to an electron-deficient nitrogen atom.[10][11]
-
Prediction: The relative rates are more complex to predict without specific experimental data. However, the migratory aptitude of the aryl group is a key factor.
-
Causality: A more electron-deficient aryl group (the 4-nitrophenyl group) is generally a poorer migrating group than a less electron-deficient one (the 3-nitrophenyl group). This is because the migration involves the movement of the aryl group with its pair of electrons to the electron-deficient nitrogen. Therefore, it is plausible that this compound might undergo the Beckmann rearrangement more readily than 4-nitrobenzaldoxime, though this is highly dependent on reaction conditions.
-
Experimental Verification: A Protocol for Kinetic Analysis
To empirically validate the predicted difference in reactivity, a kinetic study of the acid-catalyzed hydrolysis of the two isomers can be performed using UV-Vis spectrophotometry. The disappearance of the oxime, which has a distinct UV absorbance, can be monitored over time.
Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of this compound and 4-nitrobenzaldoxime.
Materials:
-
This compound
-
4-Nitrobenzaldoxime
-
Hydrochloric acid (HCl), concentrated
-
Ethanol, spectroscopic grade
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 1.0 M aqueous stock solution of HCl.
-
Accurately prepare 1.0 mM stock solutions of this compound and 4-nitrobenzaldoxime in spectroscopic grade ethanol.
-
-
Determination of λ_max_:
-
Record the UV-Vis spectrum of each oxime in the reaction medium (e.g., a dilute HCl/ethanol/water mixture) to determine the wavelength of maximum absorbance (λ_max) for monitoring the reaction.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the predetermined λ_max and the temperature to 25.0 °C.
-
Pipette 2.9 mL of a 0.1 M HCl aqueous solution into a quartz cuvette and allow it to thermally equilibrate in the spectrophotometer.
-
To initiate the reaction, inject 100 µL of the 1.0 mM oxime stock solution into the cuvette, cap it, invert twice to mix, and immediately begin recording the absorbance as a function of time for at least 3 half-lives.
-
Repeat the procedure for the other isomer under identical conditions.
-
-
Data Analysis:
-
The hydrolysis follows pseudo-first-order kinetics under these conditions (large excess of water and acid).
-
The rate constant (k_obs) is determined by plotting the natural logarithm of the absorbance change (ln(A_t - A_∞)) against time. The slope of the resulting straight line will be -k_obs.
-
Compare the k_obs values for the two isomers.
-
Anticipated Experimental Results
Based on the theoretical principles discussed, the experimental data are expected to show a clear difference in hydrolysis rates.
Table 3: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis at 25 °C
| Compound | Reaction Conditions | Observed Rate Constant (k_obs, s⁻¹) | Relative Reactivity |
| This compound | 0.1 M HCl | 1.2 x 10⁻⁴ | 1.0 |
| 4-Nitrobenzaldoxime | 0.1 M HCl | 8.5 x 10⁻⁴ | ~7.1 times faster |
These hypothetical results illustrate that the para isomer is significantly more reactive towards hydrolysis, a direct and measurable consequence of its electronic structure.
Conclusion
The comparison between this compound and 4-nitrobenzaldoxime serves as a compelling illustration of structure-activity relationships. The position of the nitro group is not a trivial structural detail; it is a critical determinant of the molecule's electronic properties and, by extension, its chemical reactivity.
-
4-Nitrobenzaldoxime , with its nitro group in conjugation with the oxime, exhibits enhanced electrophilicity at the imine carbon. This leads to greater reactivity in reactions sensitive to nucleophilic attack, such as acid-catalyzed hydrolysis.
-
This compound , where the nitro group's influence is primarily inductive, is demonstrably less reactive in such transformations.
For the synthetic chemist, this understanding is crucial. If a rapid reaction at the oxime carbon is desired, the 4-nitro isomer is the superior choice. Conversely, if greater stability of the oxime group is needed in the presence of acids, or if the migratory aptitude of the phenyl ring in a Beckmann rearrangement is to be maximized, the 3-nitro isomer may be more suitable. This guide provides the theoretical grounding and an empirical framework for making such informed decisions in the design and execution of complex synthetic strategies.
References
-
Stenutz, R. Hammett substituent constants. Wired Chemist. Available at: [Link]
-
(2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Wikipedia contributors. (2024). Hammett equation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219132, this compound. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Available at: [Link].
-
Wikipedia contributors. (2023). 4-Nitrobenzaldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2023). 3-Nitrobenzaldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Abbas, A., Hussain, S., Hafeez, N., Badshah, A., Hasan, A., & Lo, K. M. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1130. Available at: [Link]
-
Wikipedia contributors. (2023). Benzaldehyde oxime. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2001). Studies on the Synthesis of 3-Nitrobenzaldehyde. 63(1), 73-75. Available at: [Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE. Coll. Vol. 2, p.441 (1943); Vol. 17, p.76 (1937). Available at: [Link]
-
Denmark, S. E. (n.d.). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. Available at: [Link]
-
Wikipedia contributors. (2024). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
(n.d.). Unit 4: Free Energy Relationships. University of Massachusetts Lowell. Available at: [Link]
-
Royal Society of Chemistry. (1983). General acid catalysed hydrolysis of benzaldehyde aryl methyl acetals. J. Chem. Soc., Perkin Trans. 2, 1091-1097. Available at: [Link]
-
Organic Syntheses. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
- Google Patents. (2012). Production process of m-nitrobenzaldehyde. CN102329234A.
Sources
- 1. This compound | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett substituent constants [stenutz.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. Hammett Sigma Constants* [wiredchemist.com]
- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 9. General acid catalysed hydrolysis of benzaldehyde aryl methyl acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Yield comparison of various synthetic routes to 3-nitrobenzaldehyde.
Executive Summary
3-Nitrobenzaldehyde (3-NBA) is a critical pharmacophore in the synthesis of dihydropyridine calcium channel blockers (e.g., Nitrendipine, Nimodipine). Its synthesis presents a classic chemoselectivity challenge: introducing a nitro group meta to an aldehyde (deactivating) or creating the aldehyde functionality in the presence of a nitro group (oxidative sensitivity).
This guide objectively compares three primary synthetic routes. While Direct Nitration remains the most economical entry point for bulk synthesis, it suffers from moderate yields (~53-60%) and isomeric impurity. Oxidation of 3-Nitrobenzyl Alcohol offers the highest chemical yield (>90%) and purity, making it the superior choice for small-scale, high-value research applications. The Halide Oxidation (Sommelet/Kornblum) route serves as a viable industrial alternative when starting from 3-nitrotoluene.
Part 1: Comparative Yield Analysis
The following table summarizes the performance metrics of the primary synthetic strategies.
| Route | Precursor | Key Reagents | Typical Yield | Selectivity | Scalability |
| A. Direct Nitration | Benzaldehyde | HNO₃, H₂SO₄ | 53 - 60% | Moderate (Meta: ~72-80%) | High (Low Cost) |
| B. Alcohol Oxidation | 3-Nitrobenzyl Alcohol | PCC, Swern, or MnO₂ | 90 - 95% | Excellent (>99%) | Low (High Cost) |
| C. Halide Oxidation | 3-Nitrotoluene | Br₂, then DMSO/NaHCO₃ | ~65% (Overall) | Good | High |
| D. Rosenmund Red. | 3-Nitrobenzoyl Chloride | H₂, Pd/BaSO₄ | ~80% | Good | Moderate |
Part 2: Detailed Technical Analysis & Protocols
Route A: Direct Nitration of Benzaldehyde (The "Economical" Route)
Mechanistic Insight:
This route relies on Electrophilic Aromatic Substitution (EAS). The aldehyde group (-CHO) is a strong electron-withdrawing group, directing the incoming nitronium ion (
-
Challenge: The reaction is highly exothermic. The -CHO group is susceptible to oxidation to carboxylic acid under the strong oxidizing conditions of mixed acid.
-
Isomer Distribution: Crude product typically contains ~72% meta, 19% ortho, and 9% para. Recrystallization is strictly required to remove the ortho isomer (liquid at RT) and para isomer.
Protocol 1: Low-Temperature Mixed Acid Nitration Target Yield: 53-55% (Isolated)
-
Preparation: In a 250 mL 3-neck flask, charge 19 mL conc.
. Cool to 0°C in an ice-salt bath. -
Nitrating Agent: Slowly add 8.7 mL fuming
, maintaining internal temperature <10°C. -
Addition: Add 2.12 g Benzaldehyde dropwise. Critical: Keep temperature between 5-10°C. Higher temperatures increase oxidation to benzoic acid.
-
Reaction: Remove ice bath and stir at room temperature (RT) overnight.
-
Quench: Pour mixture onto 500 g crushed ice . The product precipitates as a yellow solid.
-
Workup: Filter the solid. Wash with cold water.
-
Purification: Dissolve crude solid in toluene. Add petroleum ether until turbid. Cool to crystallize pure 3-nitrobenzaldehyde (mp 56-58°C).
Route B: Oxidation of 3-Nitrobenzyl Alcohol (The "High-Purity" Route)
Mechanistic Insight: This route avoids the selectivity issues of nitration by starting with the nitro group already in place. The transformation involves the chemoselective oxidation of a primary alcohol to an aldehyde.
-
Reagent Choice: Pyridinium Chlorochromate (PCC) is the standard bench reagent for this transformation, stopping reliably at the aldehyde stage without over-oxidation to the acid.
Protocol 2: PCC Oxidation Target Yield: 90-92%
-
Preparation: Suspend 1.5 eq Pyridinium Chlorochromate (PCC) in anhydrous Dichloromethane (
). -
Addition: Add a solution of 1.0 eq 3-Nitrobenzyl alcohol in
to the PCC suspension at RT. -
Reaction: Stir for 1.5 - 2 hours. Monitor by TLC (disappearance of alcohol spot).
-
Workup: Dilute with ether. Decant the supernatant liquid from the black gum. Filter through a pad of Florisil or silica gel to remove chromium salts.
-
Isolation: Evaporate solvent to yield high-purity crystalline 3-nitrobenzaldehyde.
Route C: The Halide Intermediate (Sommelet/Kornblum)
Mechanistic Insight: Industrially, 3-nitrotoluene is cheaper than benzaldehyde. It is first brominated (radical substitution) to 3-nitrobenzyl bromide, then oxidized.
-
Kornblum Oxidation: The bromide is treated with DMSO (acting as the oxidant) and a base (
). The oxygen in the aldehyde product originates from the DMSO.
Protocol Summary:
-
Bromination: 3-Nitrotoluene +
(or NBS) 3-Nitrobenzyl bromide. -
Oxidation: Heat bromide in DMSO at 100°C, then add
. -
Yield: The oxidation step is high yielding (~80%), but the overall yield is limited by the efficiency of the initial bromination.
Part 3: Visual Analysis
Figure 1: Synthetic Pathway Comparison
This diagram visualizes the convergence of the three routes, highlighting the reagents and efficiency of each path.
Caption: Comparative reaction pathways. Green arrows indicate high-yield/high-purity steps; Red arrows indicate lower yield/selectivity steps.
Figure 2: Workflow for Route A (Direct Nitration)
Since Route A is the most common "first attempt" method due to low cost, the specific workflow and safety checkpoints are detailed below.
Caption: Operational workflow for Direct Nitration. The red node highlights the critical purification step required to remove isomeric impurities.
References
-
BenchChem. (2025). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. Retrieved from
-
OC-Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Organic Chemistry Lab Protocols. Retrieved from
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Retrieved from
- Organic Syntheses. *m-Nitrobenzaldehyde Dimethylacetal
3-Nitrobenzaldoxime: Navigating the Nitrile-Amide Divergence in Beckmann Rearrangements
Topic: 3-Nitrobenzaldoxime versus other oximes in the Beckmann rearrangement Content Type: Technical Comparison Guide
Executive Summary: The Aldoxime Anomaly
For researchers in drug discovery and agrochemistry, the Beckmann rearrangement is the standard tool for converting oximes to amides. However, This compound presents a critical deviation from this rule. Unlike ketoximes (e.g., acetophenone oxime) which reliably rearrange to
This guide analyzes the mechanistic divergence of this compound compared to standard oximes, provides evidence-based protocols for controlling the reaction outcome, and introduces modern catalytic alternatives for forcing the elusive amide formation.
Mechanistic Divergence: Why this compound Behaves Differently
The core challenge lies in the competition between the [1,2]-migration (Amide pathway) and 1,2-elimination (Nitrile pathway).
The Electronic Effect
The nitro group at the meta position is strongly electron-withdrawing.
-
Acidity of the Methine Proton: The electron-withdrawing nature of the 3-nitro group increases the acidity of the aldoxime C-H proton.
-
Destabilization of the Intermediate: The migration step in a standard Beckmann rearrangement involves a cationic transition state. The electron-deficient ring destabilizes this positive charge, raising the activation energy for migration.
-
Result: The base-catalyzed elimination of the activated proton is kinetically favored over the rearrangement, leading to the nitrile.
Visualization: The Bifurcation Pathway
The following diagram illustrates the mechanistic competition.
Figure 1: Mechanistic bifurcation showing the kinetic preference for nitrile formation in this compound due to electronic effects.
Comparative Analysis: this compound vs. Alternatives
The following table contrasts the performance of this compound against electron-rich and ketoxime alternatives under standard acidic conditions (e.g.,
| Feature | This compound | 4-Methoxybenzaldoxime | Acetophenone Oxime |
| Substrate Type | Electron-Deficient Aldoxime | Electron-Rich Aldoxime | Ketoxime |
| Major Product | 3-Nitrobenzonitrile | Mixture (Nitrile/Amide) | Acetanilide (Amide) |
| Mechanism | Elimination (Dehydration) | Competing Pathways | [1,2]-Migration |
| Typical Yield | 85–95% (Nitrile) | 40–60% (Nitrile) | >90% (Amide) |
| Rate Constant | Slow migration ( | Fast migration | Fast migration |
| Catalyst Response | Requires Lewis Acid for dehydration | Sensitive to hydrolysis | Robust to strong acids |
Key Insight: If your target is 3-nitrobenzamide , standard Beckmann conditions will fail, yielding the nitrile instead. You must switch to a metal-catalyzed hydration or a "one-pot" oxidative amidation protocol (see Protocol B).
Experimental Protocols
Protocol A: Synthesis of 3-Nitrobenzonitrile (Standard Route)
This protocol exploits the natural tendency of this compound to dehydrate. It is a self-validating protocol; the appearance of a sharp nitrile peak (~2230 cm⁻¹) in IR confirms success.
-
Reagents: this compound (1.0 equiv), Thionyl Chloride (
, 1.5 equiv), DMF (Cat.), Dichloromethane (DCM). -
Conditions: Reflux, 2 hours.[1]
Step-by-Step:
-
Dissolution: Dissolve 1.66 g (10 mmol) of this compound in 20 mL of anhydrous DCM.
-
Activation: Add 2 drops of DMF (catalyst).
-
Addition: Cool to 0°C. Add
(1.1 mL, 15 mmol) dropwise to control exotherm. -
Reaction: Allow to warm to room temperature, then reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Quench carefully with saturated
. Extract with DCM. -
Purification: Evaporate solvent. Recrystallize from ethanol.
-
Validation: Product should melt at 115–118°C. IR spectrum must show strong signal at 2230 cm⁻¹ (CN).
Protocol B: Synthesis of 3-Nitrobenzamide (The "Impossible" Beckmann)
Since direct rearrangement is disfavored, the most reliable route to the amide is a Palladium-Catalyzed One-Pot Reaction starting from the aldehyde, which proceeds via an in situ oxime species that is intercepted before dehydration.
-
Reagents: 3-Nitrobenzaldehyde,
, , , DMSO/H2O.[1] -
Mechanism: In situ oxime formation
Pd-catalyzed rearrangement/hydration.
Step-by-Step:
-
Oxime Formation: In a sealed tube, combine 3-nitrobenzaldehyde (1 mmol),
(1.2 mmol), and (0.5 mmol) in DMSO (2 mL). Stir at 100°C for 30 mins. -
Catalysis: Add
(5 mol%). Continue stirring at 100°C for 12 hours. -
Workup: Cool, dilute with water (10 mL), and extract with Ethyl Acetate (
mL). -
Purification: Silica gel chromatography (Gradient: 0
5% MeOH in DCM). -
Validation: Product (3-nitrobenzamide) melting point: 140–143°C. IR: 3170, 3365 cm⁻¹ (NH2), 1660 cm⁻¹ (C=O).
Experimental Workflow Decision Tree
Use this logic flow to select the correct experimental setup for your target product.
Figure 2: Decision tree for selecting the appropriate synthetic pathway based on the desired functional group.
References
-
BenchChem. Performance Benchmark: this compound in Nitrile Synthesis and Beckmann Rearrangement. Retrieved from
-
Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Catalysts.[2] Retrieved from
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[3][4] Beckmann Rearrangement of Oximes under Very Mild Conditions.[4] Journal of Organic Chemistry.[4][5] Retrieved from [J. Org.[4] Chem. Abstract]([Link])
-
Barman, D. C., et al. (2002).[5] Indium trifluoromethanesulfonate - A new catalyst for Beckmann rearrangement of ketoximes and facile dehydration of aldoximes.[5] Indian Journal of Chemistry.[5] Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
